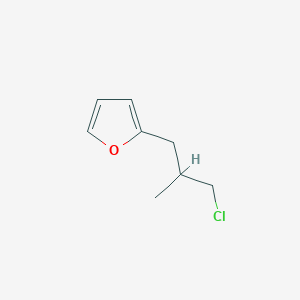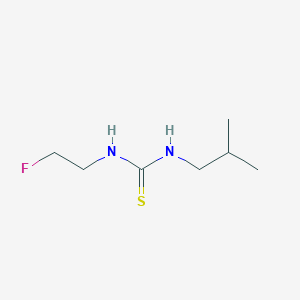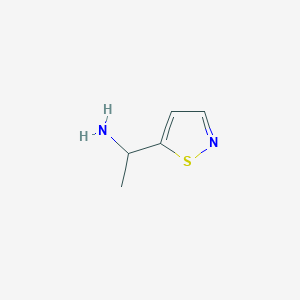
5-(Piperazin-1-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Piperazin-1-yl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C10H12N4 It is a heterocyclic compound containing both a piperazine ring and a pyridine ring, connected through a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with cyanogen bromide to introduce the carbonitrile group, yielding the final product .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
5-(Piperazin-1-yl)pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cellular signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler analog lacking the piperazine ring.
5-(4-Fluorophenyl)piperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile: A more complex derivative with additional functional groups.
Uniqueness
5-(Piperazin-1-yl)pyridine-2-carbonitrile is unique due to its combination of a piperazine ring and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-piperazin-1-ylpyridine-2-carbonitrile |
InChI |
InChI=1S/C10H12N4/c11-7-9-1-2-10(8-13-9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 |
InChI Key |
QQWBSIVPIKMIJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13261328.png)
![2-[1-(Butylamino)ethyl]-4-fluorophenol](/img/structure/B13261333.png)
![(2-Ethoxyethyl)[(3-methylphenyl)methyl]amine](/img/structure/B13261335.png)


![2,4-Dichloro-6-{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B13261348.png)






